molecular formula C11H16NO5- B107517 (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid CAS No. 198646-60-5

(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Cat. No.: B107517
CAS No.: 198646-60-5
M. Wt: 242.25 g/mol
InChI Key: GPBCBXYUAJQMQM-QMMMGPOBSA-M
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Description

(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, also known as 4-oxo-2-tert-butylpiperidine-1-carboxylic acid, is a valuable synthetic intermediate used in the pharmaceutical industry. It is an important starting material for the synthesis of a variety of organic compounds, including drugs, agrochemicals, and other materials. The synthesis of this acid is a key step in the production of many drugs and agrochemicals, and as such, it has been extensively studied.

Scientific Research Applications

Stereoselective Syntheses

  • Stereoselective Synthesis: This compound is used in stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate. The reaction involves Mitsunobu reaction and alkaline hydrolysis, affording trans isomers with high selectivity (Boev et al., 2015).

Chemical Reactions and Intermediates

  • Chemoselective Reactions: It acts as a reagent for chemoselective reactions in high yield under mild conditions, particularly for acidic proton-containing substrates like phenols and aromatic carboxylic acids (Saito et al., 2006).
  • Formation of Porous Networks: The compound is involved in forming porous three-dimensional networks with solvent-free hydrophobic channels, as observed in its crystal structure studies (Wang et al., 2008).
  • Baker's Yeast Reduction: It is subject to baker's yeast reduction, which varies in enantioselectivity based on fermenting or non-fermenting conditions (Willert & Bols, 1998).

Application in Synthesis of Piperidine Derivatives

  • Piperidine Derivatives: This compound is used in the formation of piperidine derivatives fused with oxygen heterocycles. The synthesis demonstrates high stereoselectivity (Moskalenko & Boev, 2014).

X-ray Studies and Molecular Packing

  • X-ray Crystallography: X-ray studies reveal its structural characteristics, particularly in the context of molecular packing driven by strong hydrogen bonds (Didierjean et al., 2004).

Activation of Carboxylic Acids

  • Active Carbonate Formation: It is involved in the activation of carboxylic acids into efficient active carbonates, leading to the formation of intermediates in reactions with primary and secondary amines (Basel & Hassner, 2002).

Synthesis of Dipeptide Analogs

  • Dipeptide Synthesis: The compound is used in synthesizing dipeptide analogs containing non-proteinogenic amino acids, demonstrating its versatility in peptide chemistry (Schutkowski et al., 2009).

Mechanistic Studies

  • Mechanism of Action: Studies include mechanistic insights, such as the investigation of dynamic kinetic resolution mechanisms and theoretical calculations, which are crucial in understanding complex organic reactions (Song et al., 2015).

Synthesis of Unnatural Amino Acids

  • Unnatural Amino Acids: This compound is pivotal in the synthesis of unnatural amino acids, demonstrating its importance in expanding the boundaries of amino acid chemistry (Bakonyi et al., 2013).

Antibacterial Activity Studies

  • Antibacterial Activities: Derivatives of this compound have been studied for their potential antibacterial activities, highlighting its applicability in medicinal chemistry (Song et al., 2009).

Mechanism of Action

The mechanism of action involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This mechanism could be widely applied in the organic syntheses of particular enantiomers .

Future Directions

The Boc group has been extensively used in the stereoselective synthesis of amines and their derivatives . Future research may continue to explore its applications in the synthesis of structurally diverse compounds that represent the structural motif of many natural products and therapeutically applicable compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid can be achieved through a multi-step reaction pathway. The starting material is (S)-4-hydroxyproline, which undergoes several reactions to form the final product.", "Starting Materials": [ "(S)-4-hydroxyproline", "tert-butyl chloroformate", "triethylamine", "sodium bicarbonate", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether" ], "Reaction": [ "1. Protection of the hydroxyl group of (S)-4-hydroxyproline with tert-butyl chloroformate and triethylamine to form (S)-tert-butoxycarbonyl-4-hydroxyproline", "2. Conversion of (S)-tert-butoxycarbonyl-4-hydroxyproline to the corresponding methyl ester by treatment with acetic anhydride and sodium bicarbonate", "3. Oxidation of the methyl ester to the corresponding carboxylic acid using potassium permanganate", "4. Cyclization of the carboxylic acid to form (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid in the presence of hydrochloric acid and sodium hydroxide", "5. Purification of the product by recrystallization from methanol and diethyl ether" ] }

198646-60-5

Molecular Formula

C11H16NO5-

Molecular Weight

242.25 g/mol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylate

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/p-1/t8-/m0/s1

InChI Key

GPBCBXYUAJQMQM-QMMMGPOBSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)[O-]

SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)[O-]

Pictograms

Irritant

Origin of Product

United States

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